3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
The next step involves the introduction of the dimethylamino group via a nucleophilic substitution reaction. This can be accomplished by reacting the brominated benzothiazole with 3-(dimethylamino)propylamine under basic conditions. Finally, the benzamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and crystallization from suitable solvents are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiols, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole moiety is known to intercalate with DNA, while the dimethylamino group can enhance cell permeability and target specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 3-bromo-N-(3-(ethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Uniqueness
3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTFHXFWFUWKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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